REACTION_CXSMILES
|
[CH3:1][S:2]([O:5][CH2:6][CH3:7])(=[O:4])=[O:3].[Li+].CCC[CH2-].[P:13](Cl)(=[O:20])([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16]>O1CCCC1>[CH2:15]([O:14][P:13]([CH2:1][S:2]([O:5][CH2:6][CH3:7])(=[O:4])=[O:3])([O:17][CH2:18][CH3:19])=[O:20])[CH3:16] |f:1.2|
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Name
|
|
Quantity
|
4.14 mL
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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[Li+].CCC[CH2-]
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Name
|
|
Quantity
|
4.36 mL
|
Type
|
reactant
|
Smiles
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P(OCC)(OCC)(=O)Cl
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Type
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CUSTOM
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Details
|
stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the reaction mixture was stirred for 2.5 h
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Duration
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2.5 h
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with aqueous saturated ammonium chloride (150 ml)
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Type
|
EXTRACTION
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Details
|
the resulting mixture was extracted with EtOAc (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(=O)(OCC)CS(=O)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 117.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |